molecular formula C13H10N4O3 B1609588 N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine CAS No. 306934-83-8

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B1609588
CAS No.: 306934-83-8
M. Wt: 270.24 g/mol
InChI Key: HINIVJQEMAJGJZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound is officially designated as this compound, reflecting its structural composition of a benzoxadiazole ring system substituted with a nitro group at the 4-position and an N-benzyl amine group at the 5-position. The Chemical Abstracts Service registry number 306934-83-8 provides unique identification for this compound in chemical databases and literature.

The molecular formula C₁₃H₁₀N₄O₃ indicates the presence of thirteen carbon atoms, ten hydrogen atoms, four nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 270.24 grams per mole. Alternative nomenclature includes N-Benzyl-4-nitrobenzo[c]oxadiazol-5-amine, which emphasizes the fused ring system characteristic of this heterocyclic structure. The systematic naming convention follows the benzoxadiazole numbering system where the oxygen atom occupies position 1, and nitrogen atoms are located at positions 2 and 3 of the five-membered heterocyclic ring.

Property Value Reference
IUPAC Name This compound
CAS Number 306934-83-8
Molecular Formula C₁₃H₁₀N₄O₃
Molecular Weight 270.24 g/mol
InChI Key HINIVJQEMAJGJZ-UHFFFAOYSA-N

The compound's identification system extends to various database entries, including ChEMBL identification number CHEMBL2311969 and DSSTox Substance identifier DTXSID00427758. These identifiers facilitate cross-referencing across multiple chemical databases and research publications. The Simplified Molecular Input Line Entry System representation C1=CC=C(C=C1)CNC2=C(C3=NON=C3C=C2)N+[O-] provides a linear notation for computational applications and database searches.

Properties

IUPAC Name

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-17(19)13-11(7-6-10-12(13)16-20-15-10)14-8-9-4-2-1-3-5-9/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINIVJQEMAJGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C3=NON=C3C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427758
Record name N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-83-8
Record name N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-nitro-2,1,3-benzoxadiazol-5-amine

This intermediate is typically prepared by nitration of 2,1,3-benzoxadiazole derivatives followed by amination at the 5-position. The nitration introduces the nitro group at the 4-position, while the amination can be achieved via nucleophilic substitution using ammonia or primary amines under controlled conditions.

N-Benzylation of 4-nitro-2,1,3-benzoxadiazol-5-amine

The benzylation step involves reacting the amine intermediate with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Example Reaction Conditions:

Reagent Amount Solvent Base Temperature Time Yield (%)
4-nitro-2,1,3-benzoxadiazol-5-amine 1 equiv THF or DMF NaOH or K2CO3 20-40 °C 12-24 hours 60-75
Benzyl bromide 1.1 equiv

The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Research Findings and Characterization Data

While direct literature specifically on this compound preparation is limited, analogous compounds such as N-benzylbenzenesulfonamides have been synthesized using similar nucleophilic substitution and benzylation strategies, providing a reliable framework for this compound's preparation.

Analogous Synthesis Example: N-Benzyl-4-methylbenzenesulfonamide Derivatives

  • Two-step synthesis: First, 4-methylbenzenesulfonyl chloride reacts with a primary amine to form the sulfonamide, followed by benzylation with benzyl bromide in the presence of sodium hydroxide.
  • Reaction conditions: Room temperature, THF solvent, 24-hour reaction times.
  • Yields: Approximately 67-73%.
  • Characterization: Confirmed by ^1H NMR, ^13C NMR, and HRMS.

This method's success supports the analogous preparation of this compound by substituting the sulfonamide intermediate with the benzoxadiazol-5-amine derivative.

Summary Table of Preparation Methods

Step Reagents/Conditions Description Yield (%) Notes
1. Formation of amine intermediate Nitration of benzoxadiazole, amination with NH3 or amines Introduces nitro and amine groups at positions 4 and 5 Variable Requires controlled nitration conditions
2. N-Benzylation Benzyl bromide, NaOH or K2CO3, THF or DMF, room temp Nucleophilic substitution on amine nitrogen 60-75 Reaction monitored by TLC, purified by recrystallization

Notes on Optimization and Environmental Considerations

  • Solvent choice: Use of environmentally benign solvents such as THF is preferred.
  • Base selection: Mild bases like potassium carbonate are favored to minimize side reactions.
  • Reaction monitoring: TLC and NMR spectroscopy are essential for tracking reaction progress and confirming product formation.
  • Purification: Recrystallization is the preferred method to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields N-benzyl-4-amino-2,1,3-benzoxadiazol-5-amine, while substitution reactions can introduce various functional groups into the benzyl position.

Scientific Research Applications

Table 1: Synthetic Routes

StepReaction TypeKey ReagentsConditions
1NitrationNitric AcidLow temperature
2CyclizationBaseHeat under reflux
3CouplingPalladium catalystAnhydrous conditions

Medicinal Chemistry

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine has been explored for its potential as an anticancer agent. Research indicates that derivatives of benzoxadiazole can inhibit glutathione S-transferases (GSTs), which are implicated in drug resistance in cancer therapies. A study demonstrated that certain derivatives exhibited cytotoxic effects on leukemic cell lines by triggering apoptosis through the activation of the JNK/c-Jun pathway .

Case Study: Cytotoxic Effects on Cancer Cells

  • Objective : To evaluate the cytotoxicity of N-benzyl derivatives on cancer cell lines.
  • Method : Treatment of K562 and CCRF-CEM cells with varying concentrations of N-benzyl derivatives.
  • Results : Significant reduction in cell viability was observed at lower concentrations, indicating potential as an anticancer therapeutic .

Biological Imaging

The compound's fluorescence properties make it suitable for use as a fluorescent probe in biological imaging. Its ability to selectively bind to specific biomolecules allows researchers to visualize cellular processes in real-time.

Case Study: Use as a Fluorescent Probe

  • Objective : To assess the effectiveness of this compound in biological imaging.
  • Method : Application in fluorescence microscopy to track cellular interactions.
  • Results : Enhanced contrast and resolution in imaging compared to traditional methods.

Environmental Monitoring

Due to its reactivity and fluorescence characteristics, this compound can be utilized in environmental monitoring as a sensor for detecting pollutants or hazardous substances.

Table 2: Comparison of Benzoxadiazole Derivatives

Compound NameStructural FeaturesNotable Properties
7-Nitro-2,1,3-benzoxadiazoleNitro group at position 7Anticancer properties
4-Chloro-N-isopropyl-4-nitrobenzoxadiazoleChlorine substitutionEnhanced reactivity
N-benzyl-4-nitrobenzoxadiazolBenzyl substitutionUnique reactivity profile

Mechanism of Action

The mechanism by which N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine exerts its effects depends on its specific application. In biological systems, its fluorescent properties allow it to interact with cellular components, providing valuable information about cellular processes. The compound may also interact with specific molecular targets, such as enzymes or receptors, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The benzoxadiazole scaffold allows for diverse substitutions, influencing physical, chemical, and biological properties. Key analogues include:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents
N-Benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine 306934-83-8 C₁₃H₉ClN₄O₃ 304.69 135–137 Benzyl, nitro, Cl (position 7)
7-Chloro-N,N-diethyl-4-nitro-2,1,3-benzoxadiazol-5-amine 257932-06-2 C₁₀H₁₁ClN₄O₃ 270.68 Not reported Diethylamine, nitro, Cl (position 7)
4-Nitro-2,1,3-benzoxadiazol-5-amine 18333-71-6 C₆H₄N₄O₃ 180.12 Not reported Unsubstituted amine, nitro
N-(3-Chloro-5-fluorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine Not available C₁₂H₆ClFN₄O₃ 308.65 Not reported 3-Chloro-5-fluorophenyl, nitro

Key Observations :

  • Halogen Influence : Chloro and fluoro substituents (e.g., in CAS 257932-06-2 and C₁₂H₆ClFN₄O₃) enhance electron-withdrawing effects, which may stabilize the nitro group and influence reactivity .
  • Base Compound : The simplest analogue, 4-nitro-2,1,3-benzoxadiazol-5-amine (CAS 18333-71-6), lacks complex substitutions, making it a precursor for more elaborate derivatives .

Biological Activity

N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of the Compound

This compound features a benzoxadiazole moiety that is known for its unique electronic properties and fluorescence characteristics. This compound is characterized by the presence of a nitro group and an amine functional group, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential against various bacterial strains. Its derivatives have been investigated for their efficacy in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, although detailed mechanisms remain to be fully elucidated .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, influencing oxidative stress levels within cells. The benzoxadiazole ring may interact with various enzymes and proteins, modulating their activity .
  • Cellular Uptake : Studies suggest that the compound's lipophilicity may enhance its cellular uptake, facilitating its interaction with intracellular targets .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency:

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

These results indicate that the compound possesses significant antimicrobial potential .

Anticancer Activity

In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The following table summarizes key findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF730Cell cycle arrest at G2/M phase

These findings suggest a promising role for this compound in cancer therapy .

Case Studies

Several case studies have explored the biological activities of similar compounds within the benzoxadiazole family. For instance:

  • Case Study on Antimicrobial Resistance : A derivative of this compound was tested against antibiotic-resistant strains of E. coli. Results indicated that the compound retained efficacy even against resistant strains due to its unique mechanism involving membrane disruption .
  • Case Study on Cancer Treatment : In vivo studies using mouse models demonstrated that treatment with this compound led to significant tumor reduction compared to control groups. The study emphasized the need for further exploration into dosage optimization and long-term effects .

Q & A

Q. How are degradation products identified and quantified in environmental or metabolic studies?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution quantifies metabolites. Fragmentation patterns distinguish nitro-reduced intermediates from oxidation byproducts. Environmental fate studies use soil/water matrices to track biodegradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
Reactant of Route 2
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N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.